molecular formula C13H11NO B8340122 N-methyl-4-hydroxy carbazole

N-methyl-4-hydroxy carbazole

Cat. No.: B8340122
M. Wt: 197.23 g/mol
InChI Key: NTWPYCJPOKZKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-hydroxy carbazole is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

9-methylcarbazol-4-ol

InChI

InChI=1S/C13H11NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-8,15H,1H3

InChI Key

NTWPYCJPOKZKSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9-methyl-4-oxo-1,2,3,4-tetrahydrocarbazole (prepared by the methods described by Osuka, A.; Mori, Y.; Suzuki, H. Chem. Lett. 1982, 2031-2034; and Elz, S.; Heil, W. L. Biorg. Med. Chem. Lett. 1995, 5, 667). (0.20 g, 1.0 mmol) in 3 mL tetrahydrofuran was sonicated and heated to 50° C. Sodium hydride (60% dispersion in mineral oil; 0.07 g, 1.8 mmol) was added in one portion. Sonication and heating was continued for 1 hour and then methyl phenylsulfinate (0.2 g, 1.2 mmol) was added in one portion. The mixture was diluted after 3 hours with retrahydrofuran and water to give a homogenous solution. The solution was concentrated by rotary evaporation and the residue was partitioned between dichloromethane and water. The organic layer was washed with sodium bicarbonate and brine and then dried over magnesium sulfate, filtered and concentrated. The residue was Dissolved in dioxane and heated to reflux for 1 hour. The mixture was concentrated and partitioned between dichloromethane and water. The organic fraction was dried over magnesium sulfate, filtered and concentrated. The mixture was purified by silica gel chromatography (20% EtOAc, hexanes) to 0.075 g of the desired product (38%). TLC Rf=0.49 (20% ethyl acetate, hexanes); 13C NMR (CDCl3) d 151.5, 142.6, 140.1, 126.0, 124.6, 122.4, 121.5, 118.8, 110.7, 107.7, 104.6, 101.0, 28.9; mass spectrum, m/z (FD, M+1) 198.
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